molecular formula C5H3BrN2O3 B13153616 6-Bromo-4-nitropyridin-3-ol

6-Bromo-4-nitropyridin-3-ol

Cat. No.: B13153616
M. Wt: 218.99 g/mol
InChI Key: OFKNGMSQFCIIBM-UHFFFAOYSA-N
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Description

6-Bromo-4-nitropyridin-3-ol is a chemical compound with the molecular formula C5H3BrN2O3. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The presence of both bromine and nitro groups on the pyridine ring makes this compound highly reactive and useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-nitropyridin-3-ol typically involves the nitration of 6-bromo-3-hydroxypyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the pyridine ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-nitropyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: 6-Amino-4-nitropyridin-3-ol, 6-Thio-4-nitropyridin-3-ol.

    Reduction: 6-Bromo-4-aminopyridin-3-ol.

    Oxidation: 6-Bromo-4-nitropyridin-3-one.

Scientific Research Applications

6-Bromo-4-nitropyridin-3-ol is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 6-Bromo-4-nitropyridin-3-ol involves its interaction with specific molecular targets. The nitro group is an electron-withdrawing group, which deactivates the pyridine ring towards electrophilic aromatic substitution. This property is exploited in various chemical reactions to achieve selective transformations. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2-nitropyridin-3-ol
  • 4-Bromo-3-nitropyridin-2-ol
  • 5-Bromo-3-nitropyridin-2-ol

Uniqueness

6-Bromo-4-nitropyridin-3-ol is unique due to the specific positioning of the bromine and nitro groups on the pyridine ring. This unique arrangement imparts distinct reactivity and properties, making it valuable for specific applications in chemical synthesis and research .

Properties

Molecular Formula

C5H3BrN2O3

Molecular Weight

218.99 g/mol

IUPAC Name

6-bromo-4-nitropyridin-3-ol

InChI

InChI=1S/C5H3BrN2O3/c6-5-1-3(8(10)11)4(9)2-7-5/h1-2,9H

InChI Key

OFKNGMSQFCIIBM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1Br)O)[N+](=O)[O-]

Origin of Product

United States

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